molecular formula C21H16N2O5S B4975575 METHYL 3-NITRO-5-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BENZOATE

METHYL 3-NITRO-5-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BENZOATE

Cat. No.: B4975575
M. Wt: 408.4 g/mol
InChI Key: UOWBAJLZTYUQEQ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an anilino carbonyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Next, the phenylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting methyl 3-nitrobenzoate with a phenylsulfanyl aniline derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Finally, the anilino carbonyl group is introduced through a coupling reaction. This step involves reacting the intermediate product with an appropriate aniline derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can undergo oxidation to form sulfone derivatives, which may have biological activities. The anilino carbonyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the phenylsulfanyl and anilino carbonyl groups.

    Methyl 3-nitro-4-(phenylsulfanyl)benzoate: Lacks the anilino carbonyl group.

    Methyl 3-nitro-5-(phenylsulfanyl)benzoate: Lacks the anilino carbonyl group.

Uniqueness

Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate is unique due to the presence of all three functional groups: nitro, phenylsulfanyl, and anilino carbonyl. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-nitro-5-[(2-phenylsulfanylphenyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-28-21(25)15-11-14(12-16(13-15)23(26)27)20(24)22-18-9-5-6-10-19(18)29-17-7-3-2-4-8-17/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWBAJLZTYUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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